

Solubility of alpha-Cellobiose in different solvents.

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Compound of Interest

Compound Name: *alpha-Cellobiose*

Cat. No.: *B14170141*

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An In-depth Technical Guide to the Solubility of **alpha-Cellobiose**

Introduction

alpha-Cellobiose is a disaccharide composed of two D-glucose units linked by a $\beta(1 \rightarrow 4)$ glycosidic bond, with an alpha-configuration at the anomeric position[1]. As a primary product of cellulose hydrolysis, understanding its solubility is critical for researchers, scientists, and drug development professionals, particularly in the fields of biofuel production, food science, and pharmaceuticals. The strong inter- and intramolecular hydrogen bonds resulting from its eight free alcohol groups give it distinct solubility characteristics[2]. This guide provides a comprehensive overview of the solubility of **alpha-cellobiose** in various solvents, detailed experimental methodologies, and logical diagrams to illustrate key concepts.

Quantitative Solubility Data

The solubility of **alpha-cellobiose** is highly dependent on the solvent system and temperature. The following tables summarize the available quantitative data.

Table 1: Solubility of α -Cellobiose in Common Solvents

Solvent	Temperature	Solubility
Water	25 °C	12 g/100 mL[2]
Water	25 °C	50 mg/mL
Water	25 °C	68 mg/mL[3]
Water	Not Specified	≥34.2 mg/mL[4]
Dimethyl Sulfoxide (DMSO)	25 °C	3 mg/mL[3]
Ethanol	25 °C	Insoluble[3]
Alcohol (General)	Not Specified	Very slightly soluble[2]
Ether	Not Specified	Insoluble[2]
Chloroform	Not Specified	Insoluble[2]
Hydrocarbon Solvents	20 °C	<0.001 g/L[5]
Hydrogen Bond Acceptor Solvents	20 °C	>100 g/L[5]

Table 2: Relative Solubility of α -Cellobiose in Aqueous Chloride Salt Solutions

The solubility of cellobiose in aqueous solutions of chloride salts follows the Hofmeister series. The dissolution in these salt solutions is an entropy-driven process[6]. The order of effectiveness in enhancing solubility is as follows:

Cation (as Chloride Salt)	Relative Solubility
Zn ²⁺	Highest
Li ⁺	High
Na ⁺	Moderate
(None - Pure Water)	Baseline
K ⁺	Lower
NH ₄ ⁺	Lowest

Source:[6]

Table 3: Effect of Additives on α -Cellobiose Solubility in Aqueous NaOH

The dissolution of cellobiose in alkali solutions is an exothermic, enthalpy-driven process, meaning lower temperatures favor dissolution[7]. The ability of additives to form hydrogen bonds and enhance solubility in aqueous solutions follows a clear order:

Solvent System	Relative Dissolution Power
NaOH / urea / ZnO	Highest
NaOH / urea / NaAlO ₂	High
NaOH / urea	Moderate
NaOH	Lowest

Source:[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to determine cellobiose solubility.

Protocol 1: General Gravimetric Solubility Determination in Organic Solvents

This protocol is adapted from methodologies used for determining carbohydrate solubility.

- **Preparation of Solvent Systems:** Prepare a series of vials containing precise volumes of the desired organic solvents.
- **Addition of Solute:** Add an excess amount of dried D-(+)-Cellobiose powder to each vial to ensure a saturated solution is formed.
- **Equilibration:** Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 20°C or 25°C) for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
- **Phase Separation:** Centrifuge the vials at high speed to pellet the undissolved cellobiose.
- **Sample Collection:** Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.
- **Solvent Evaporation:** Place the extracted supernatant in a pre-weighed dish and evaporate the solvent completely in a vacuum oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved^[7].
- **Quantification:** The final solubility is calculated by dividing the mass of the dried cellobiose residue by the volume of the supernatant collected.

Protocol 2: Analysis of Dissolution in Aqueous Salt Solutions via Calorimetry and NMR

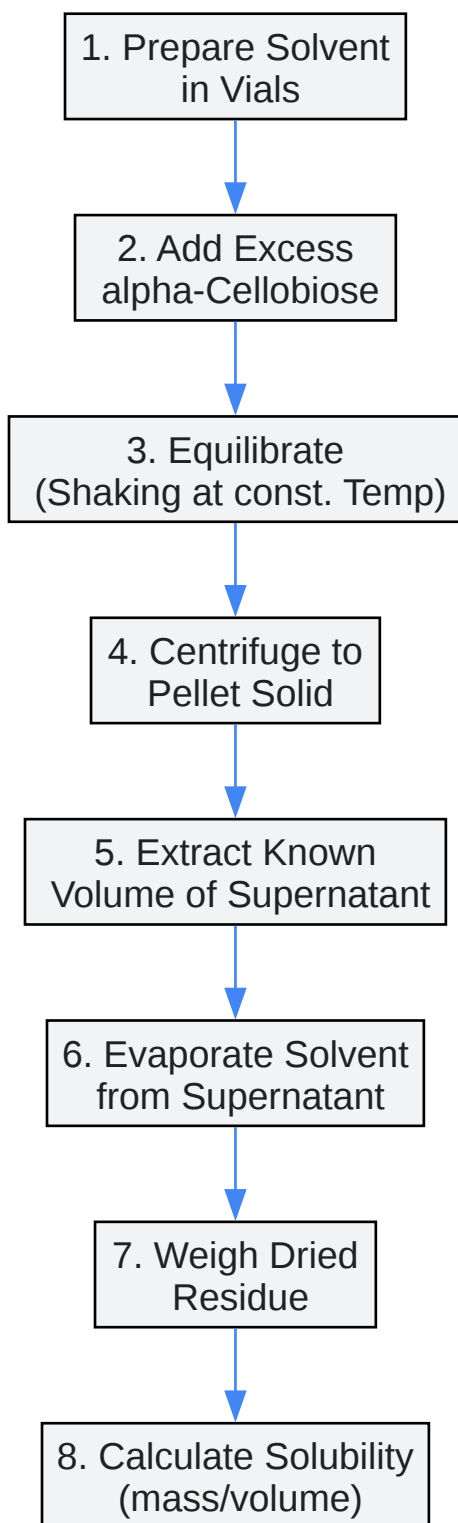
This protocol was used to investigate the thermodynamic properties and molecular interactions during dissolution.

- **Calorimetry:**
 - Use an isothermal titration calorimeter to measure the dissolution enthalpy.

- Inject a precise mass of cellobiose (e.g., 0.200 g) into the sample cell containing the aqueous salt solution (e.g., ZnCl_2 , LiCl) at a constant temperature (e.g., 25°C)[7].
- The heat change upon dissolution is measured, providing the dissolution enthalpy (ΔH). This helps determine if the process is enthalpy- or entropy-driven[6][7].
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a series of solutions with varying molar ratios of cellobiose and the salt (e.g., ZnCl_2) in a deuterated solvent (e.g., D_2O).
 - Acquire ^1H NMR spectra for each solution at a constant temperature (e.g., 25°C)[6].
 - Analyze the chemical shifts of the hydroxyl and other protons of cellobiose. Changes in chemical shifts indicate interactions between the salt ions and specific atoms (e.g., O5 and O6 positions) on the cellobiose molecule, revealing the mechanism of hydrogen bond breakage[6].

Visualizations: Workflows and Logical Relationships

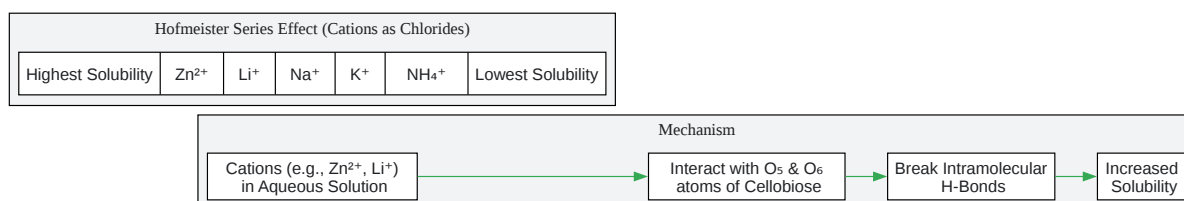
Diagram 1: Experimental Workflow for Solubility Determination



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Caption: A typical experimental workflow for the gravimetric determination of **alpha-cellobiose** solubility.

Diagram 2: Influence of Hofmeister Series Cations on Cellobiose Dissolution



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Caption: Mechanism of enhanced cellobiose solubility by salts and the corresponding Hofmeister series.

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